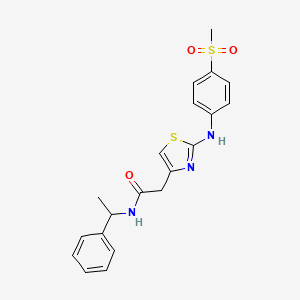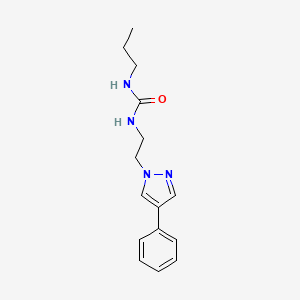
1-(2-(4-fenil-1H-pirazol-1-il)etil)-3-propilurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-propylurea is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound features a phenyl group attached to the pyrazole ring, an ethyl linker, and a propylurea moiety
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Pyrazole derivatives, including this compound, have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory agents.
Medicine: The compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.
Mecanismo De Acción
Target of Action
The primary target of 1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-propylurea is the soluble epoxide hydrolase (sEH) enzymes . These enzymes play a crucial role in the metabolism of fatty acid epoxides .
Mode of Action
The compound interacts with sEH enzymes, inhibiting their activity .
Biochemical Pathways
By inhibiting sEH enzymes, the compound affects the metabolism of fatty acid epoxides . This can lead to a reduction in blood pressure and inflammatory responses .
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability
Result of Action
The inhibition of sEH enzymes by 1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-propylurea can lead to a variety of molecular and cellular effects. For instance, it can reduce blood pressure elevation and inflammatory responses .
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-propylurea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrazole ring is treated with a phenyl halide in the presence of a Lewis acid catalyst.
Formation of the Ethyl Linker: The ethyl linker can be introduced through an alkylation reaction, where the phenyl-substituted pyrazole is treated with an ethyl halide in the presence of a base.
Formation of the Propylurea Moiety: The final step involves the reaction of the ethyl-substituted pyrazole with propyl isocyanate to form the propylurea moiety.
Industrial Production Methods
Industrial production methods for 1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-propylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of environmentally friendly catalysts, can be employed to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring or the phenyl group are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives. Substitution reactions can yield a wide range of substituted pyrazole derivatives with different functional groups.
Comparación Con Compuestos Similares
1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-propylurea can be compared with other similar compounds, such as:
1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-methylurea: This compound has a methyl group instead of a propyl group, which may affect its biological activity and chemical properties.
1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-ethylurea: This compound has an ethyl group instead of a propyl group, which may also affect its biological activity and chemical properties.
1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-butylurea: This compound has a butyl group instead of a propyl group, which may result in different biological activity and chemical properties.
The uniqueness of 1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-propylurea lies in its specific structure, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
IUPAC Name |
1-[2-(4-phenylpyrazol-1-yl)ethyl]-3-propylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-2-8-16-15(20)17-9-10-19-12-14(11-18-19)13-6-4-3-5-7-13/h3-7,11-12H,2,8-10H2,1H3,(H2,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPCIFGWUNLHBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCCN1C=C(C=N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364782.png)
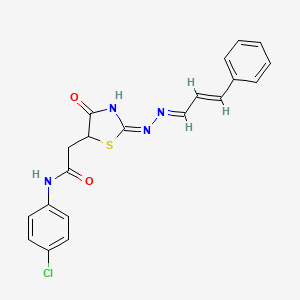
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2364785.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2364787.png)
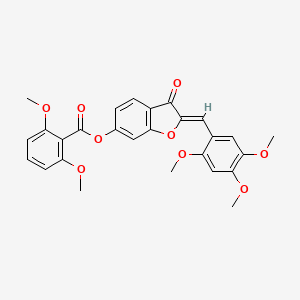
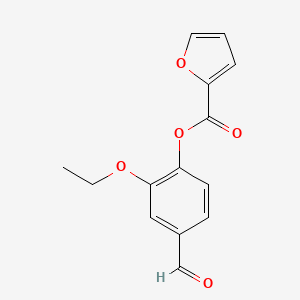

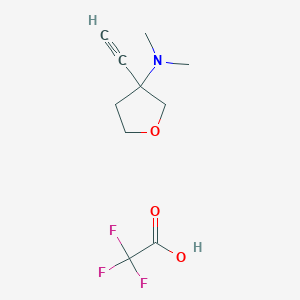
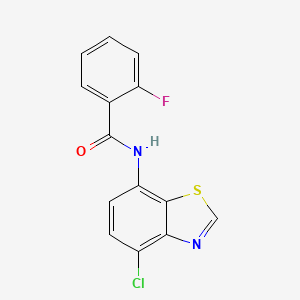
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2364800.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/new.no-structure.jpg)
![3-(2-methoxyphenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2364803.png)
![13-(3-nitrophenyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2364804.png)
